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Compound of Interest

Compound Name: vVv261

cat. No.: B15607591

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the storage, handling,
and experimental use of VV261, a novel oral double prodrug of 4'-Fluorouridine (4'-FU) with
potent antiviral activity against Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV)
and other RNA viruses.

Compound Information
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Property Data

(2R,3R,4R,5R)-2-(acetoxymethyl)-5-(4-acetoxy-
IUPAC Name 2-oxopyrimidin-1(2H)-yl)-4-fluoro-4-

methyltetrahydrofuran-3-yl acetate

Molecular Formula C28H34FN3011
Molecular Weight 607.58 g/mol
CAS Number 3003864-86-3
Appearance Solid

VV261 is a prodrug that is metabolized to the
active antiviral agent 4'-Fluorouridine
triphosphate (4'-FIU-TP). 4'-FIU-TP acts as a
Mechanism of Action competitive inhibitor of viral RNA-dependent
RNA polymerase (RdRP), leading to chain

termination and inhibition of viral replication.[1]

[2](3]

Enhanced chemical stability and favorable
pharmacokinetic properties compared to its

Key Attributes parent compound, 4'-FU.[4] Orally active with
demonstrated efficacy in animal models of
SFTSV infection.[4]

Storage and Handling

While a specific Safety Data Sheet (SDS) for VV261 is not publicly available, the following
recommendations are based on information for related compounds and general laboratory best
practices. Users should always consult the supplier's Certificate of Analysis and SDS for the
most current and detailed information.

2.1. Storage of Solid Compound
o Short-term storage (weeks): Store at room temperature.

e Long-term storage (months to years): Store at -20°C, protected from moisture and light.
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2.2. Handling

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses,
and gloves.

Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation
of dust.

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
2.3. Solution Preparation and Storage

For in vitro experiments: Prepare a stock solution in dimethyl sulfoxide (DMSO). For
example, a 10 mM stock solution can be prepared and stored at -20°C for several weeks or
-80°C for longer periods. Avoid repeated freeze-thaw cycles. Further dilutions should be
made in the appropriate cell culture medium.

For in vivo experiments in mice: A common formulation for the related compound VV251 is a
solution of 5% DMSO, 5% ethanol, 40% PEG400, and 50% saline.[5] The stability of VV261
in this formulation should be determined empirically.

Quantitative Data
3.1. Aqueous Solubility and Stability
The following table summarizes the aqueous solubility and stability of VV261 compared to its

parent compound 4'-FU. This data is extracted from supplementary information associated with
the primary publication on VV261.[6]

Stability in SGF (pH Stability in SIF (pH
Aqueous Solubility J (p J (p

Compound 1.2,37°C) - % 6.8,37°C) - %
(ng/mL) - -
Remaining after 2h  Remaining after 2h
VV261 >100 98.5 95.2
4'-FU >2000 85.1 99.1

3.2. In Vitro Antiviral Activity and Cytotoxicity
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The following data for the related compound VV251, which shares the same active metabolite
as VV261, provides an indication of the expected potency.[5]

Virus Cell Line ECso (M) CCso (UM) Selectivity
Index (SI)

SFTSV A549 5.16 >500 >96.9

Huh-7 0.65 >500 >769.2

Vero 2.96 >500 >168.9

LCMV A549 0.08 >500 >6250

BHK-21 0.16 >500 >3125

Vero 0.14 >500 >3571.4

3.3. Pharmacokinetic Parameters in Animal Models

Pharmacokinetic studies of VV261 have been conducted in mice, rats, and dogs. The data
below is for the active metabolite (referred to as VV261A in the source) after oral administration
of VV261.[7]

. Dose Cmax AUCo-t
Species Tmax (h) Talz2 (h)
(mglkg) (ng/mL) (ng-h/imL)
Mouse 10 1230 + 260 0.5 3450 + 580 21+04
Rat 10 850 + 150 1.0 4120 + 730 35+0.6
Dog 5 680 + 120 2.0 5430 = 980 48+0.9

Experimental Protocols

4.1. In Vitro Antiviral Activity Assay (SFTSV)

This protocol is adapted from studies on the related compound VV251.[5]
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o Cell Seeding: Seed Vero cells in a 48-well plate at a density that will result in a confluent
monolayer the next day.

o Compound Preparation: Prepare serial dilutions of VV261 in cell culture medium (e.g.,
DMEM with 2% FBS). A typical starting concentration is 100 uM.

e |[nfection: Pre-treat the cells with the diluted VV261 for 1 hour at 37°C. Then, infect the cells
with SFTSV at a multiplicity of infection (MOI) of 0.05.

 Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO: incubator.

¢ RNA Extraction and gRT-PCR: Extract viral RNA from the cell supernatant using a
commercial viral RNA extraction kit. Quantify the viral RNA levels using a one-step qRT-PCR
assay with primers and a probe specific for the SFTSV genome.

o Data Analysis: Calculate the ECso value by fitting the dose-response curve using a non-linear
regression model.

4.2. Cytotoxicity Assay

This protocol uses a standard Cell Counting Kit-8 (CCK-8) or similar MTS/XTT-based assay.[5]

o Cell Seeding: Seed cells (e.g., A549, Vero, Huh-7) in a 96-well plate at an appropriate
density.

o Compound Addition: The following day, add serial dilutions of VV261 to the wells. Include a
vehicle control (DMSOQO) and a positive control for cytotoxicity.

 Incubation: Incubate the plate for 48-72 hours at 37°C.

o Assay: Add the CCK-8 reagent to each well and incubate for 1-4 hours according to the
manufacturer's instructions.

o Measurement: Measure the absorbance at 450 nm using a microplate reader.

o Data Analysis: Calculate the cell viability as a percentage of the vehicle control and
determine the CCso value.
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4.3. In Vivo Efficacy Study in Mice (SFTSV Model)
This protocol is based on the reported study for VV261.[4]
e Animal Model: Use a suitable mouse model for SFTSV infection (e.g., IFNAR-/- mice).

e Compound Formulation: Prepare VV261 for oral gavage in a vehicle such as 5% DMSO, 5%
ethanol, 40% PEG400, and 50% saline.[5]

 Infection and Treatment: Infect mice with a lethal dose of SFTSV. Initiate treatment with
VV261 (e.g., 5 mg/kg/day) via oral gavage at a specified time post-infection and continue for
a defined period (e.g., 7 days).

e Monitoring: Monitor the mice daily for weight loss, clinical signs of disease, and survival.

 Viral Load and Histopathology: At selected time points, euthanize a subset of mice and
collect organs (e.g., spleen, liver) to determine viral titers by plaque assay or gRT-PCR and
to perform histopathological analysis.

Visualizations

5.1. Signaling Pathways and Experimental Workflows
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Caption: Metabolic activation and mechanism of action of VV261.
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Caption: Workflow for the in vitro antiviral activity assay.
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Caption: Workflow for the in vivo efficacy study in a mouse model.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b15607591?utm_src=pdf-custom-synthesis
https://journals.asm.org/doi/10.1128/mbio.00420-24
https://pmc.ncbi.nlm.nih.gov/articles/PMC10138230/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10138230/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11620493/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11620493/
https://pubmed.ncbi.nlm.nih.gov/40294286/
https://pubmed.ncbi.nlm.nih.gov/40294286/
https://journals.asm.org/doi/10.1128/jvi.01172-25
https://s3-eu-west-1.amazonaws.com/pstorage-acs-6854636/54026746/jm5c00626_si_001.pdf?X-Amz-Algorithm=AWS4-HMAC-SHA256&X-Amz-Credential=AKIA3OGA3B5WLSF3SLE4/20251127/eu-west-1/s3/aws4_request&X-Amz-Date=20251127T095041Z&X-Amz-Expires=86400&X-Amz-SignedHeaders=host&X-Amz-Signature=04ec1c2df80136c6f9060f5a7108bf77c91f13d303078c37b7e7be2bab4e0f6b
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.5c00626
https://www.benchchem.com/product/b15607591#storing-and-handling-vv261-compound
https://www.benchchem.com/product/b15607591#storing-and-handling-vv261-compound
https://www.benchchem.com/product/b15607591#storing-and-handling-vv261-compound
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15607591?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15607591?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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